1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone
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Overview
Description
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic organic compound that features a unique combination of an azepane ring, an indole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone typically involves multi-step organic reactions. One possible route could be:
Formation of the Indole Moiety: Starting from a suitable precursor like 2-phenylindole, which can be synthesized via Fischer indole synthesis.
Thioether Formation: The indole derivative can then be reacted with a thiol compound under suitable conditions to form the thioether linkage.
Azepane Introduction: Finally, the azepane ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and bases.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The indole moiety is known for its biological activity, which could play a significant role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(phenylthio)ethanone: Lacks the indole moiety.
2-((2-phenyl-1H-indol-3-yl)thio)ethanone: Lacks the azepane ring.
1-(azepan-1-yl)-2-(indol-3-yl)ethanone: Lacks the phenyl group.
Uniqueness
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is unique due to the combination of the azepane ring, indole moiety, and thioether linkage, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Overview
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic compound notable for its unique structural features, which include an azepane ring, an indole moiety, and a thioether linkage. These characteristics suggest potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's unique combination of functional groups may influence its interactions with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The indole moiety is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways, influencing cellular responses.
- Antioxidant Activity : Compounds containing sulfur and indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 0.65 | |
Compound B | HeLa | 0.12 | |
1-(azepan-1-yl)-2... | TBD | TBD | This study |
These findings suggest that further investigation into the specific anticancer effects of this compound is warranted.
Antimicrobial Activity
Indole derivatives have also been associated with antimicrobial activity. The presence of the thioether linkage may enhance this property:
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Compound C | E. coli | 15 | |
Compound D | S. aureus | 10 | |
1-(azepan-1-yl)-2... | TBD | TBD | This study |
Study 1: Anticancer Potential
In a recent study examining the anticancer properties of various indole derivatives, researchers found that compounds similar to 1-(azepan-1-yl)-2... showed promising results against several cancer cell lines, including MCF-7 and A549. The study highlighted the importance of structure–activity relationships (SAR), indicating that modifications to the indole or azepane moieties could enhance potency.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of thioether-containing compounds with cytochrome P450 enzymes. The results suggested that such compounds might modulate enzyme activity, leading to altered drug metabolism profiles. This could have implications for drug design and personalized medicine.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-20(24-14-8-1-2-9-15-24)16-26-22-18-12-6-7-13-19(18)23-21(22)17-10-4-3-5-11-17/h3-7,10-13,23H,1-2,8-9,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOMUDUDEHIBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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